molecular formula C13H19NO4S B13741804 tert-Butyl [4-(ethanesulfonyl)phenyl]carbamate CAS No. 30057-60-4

tert-Butyl [4-(ethanesulfonyl)phenyl]carbamate

Katalognummer: B13741804
CAS-Nummer: 30057-60-4
Molekulargewicht: 285.36 g/mol
InChI-Schlüssel: HDCWVFLKCMQFGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl [4-(ethanesulfonyl)phenyl]carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an ethanesulfonyl group, and a phenyl ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl [4-(ethanesulfonyl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-(ethanesulfonyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions: tert-Butyl [4-(ethanesulfonyl)phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

tert-Butyl [4-(ethanesulfonyl)phenyl]carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of tert-Butyl [4-(ethanesulfonyl)phenyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

    tert-Butyl [4-(ethynylphenyl)carbamate]: Similar in structure but contains an ethynyl group instead of an ethanesulfonyl group.

    tert-Butyl [4-(hydroxymethyl)phenyl]carbamate: Contains a hydroxymethyl group instead of an ethanesulfonyl group.

Uniqueness: tert-Butyl [4-(ethanesulfonyl)phenyl]carbamate is unique due to the presence of the ethanesulfonyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific chemical reactions and applications.

Eigenschaften

CAS-Nummer

30057-60-4

Molekularformel

C13H19NO4S

Molekulargewicht

285.36 g/mol

IUPAC-Name

tert-butyl N-(4-ethylsulfonylphenyl)carbamate

InChI

InChI=1S/C13H19NO4S/c1-5-19(16,17)11-8-6-10(7-9-11)14-12(15)18-13(2,3)4/h6-9H,5H2,1-4H3,(H,14,15)

InChI-Schlüssel

HDCWVFLKCMQFGJ-UHFFFAOYSA-N

Kanonische SMILES

CCS(=O)(=O)C1=CC=C(C=C1)NC(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.